2,4,6-trichloro-pyrido[3,2-d]pyrimidine
Description
Molecular Architecture and IUPAC Nomenclature
2,4,6-Trichloro-pyrido[3,2-d]pyrimidine is a heterocyclic compound consisting of a pyridine ring fused to a pyrimidine ring at the [3,2-d] position, with chlorine substituents at the 2-, 4-, and 6-positions. Its IUPAC name reflects the fused ring system and substitution pattern: 2,4,6-trichloropyrido[3,2-d]pyrimidine . The numbering of the pyrido[3,2-d]pyrimidine scaffold begins at the nitrogen atom in the pyrimidine ring, with subsequent positions determined by the fusion orientation (Figure 1).
Molecular Geometry and Key Descriptors
The compound’s molecular formula is C₇H₂Cl₃N₃ , with a molar mass of 234.47 g/mol . Key structural features include:
- A planar fused-ring system due to π-conjugation across the pyridine and pyrimidine moieties.
- Chlorine atoms at positions 2, 4, and 6, which introduce steric and electronic effects.
- A dipole moment influenced by the asymmetric distribution of electronegative chlorine atoms.
Table 1: Molecular descriptors of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₂Cl₃N₃ | |
| SMILES | ClC1=NC2=C(Cl)N=C(Cl)N=C2C=C1 | |
| InChIKey | KPUMPJIRBVOFGW-UHFFFAOYSA-N | |
| Topological polar surface area | 41.7 Ų |
Crystallographic Data and X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies of this compound derivatives reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:
- a = 7.7018 Å , b = 4.9727 Å , c = 22.0045 Å
- α = 90° , β = 92.956° , γ = 90°
- Volume = 841.62 ų , Z = 4 .
Bond Lengths and Angles
Critical bond lengths include:
- C–Cl : 1.731–1.745 Å (consistent with typical aryl chlorides).
- C–N (pyrimidine) : 1.336–1.391 Å, indicating partial double-bond character due to resonance.
The fused-ring system exhibits near-planarity, with deviations ≤0.021 Å for non-hydrogen atoms. Chlorine substituents adopt positions orthogonal to the ring plane, minimizing steric clashes.
Table 2: Crystallographic parameters for this compound derivatives
| Parameter | Value | Compound Reference |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/n | |
| Density (calc.) | 1.682 g/cm³ | |
| R-factor | 0.034 |
Comparative Analysis of Pyrido[3,2-d]pyrimidine Regioisomers
The position of chlorine substituents significantly alters the electronic and steric properties of pyrido[3,2-d]pyrimidine derivatives. Key comparisons include:
2,4,6-Trichloro vs. 2,4,8-Trichloro Isomers
- 2,4,6-Trichloro : Chlorines at positions 2, 4, and 6 create a symmetric electron-withdrawing effect, enhancing reactivity toward nucleophilic aromatic substitution (SNAr) at position 7.
- 2,4,8-Trichloro : Substitution at position 8 disrupts symmetry, leading to reduced dipole moment (1.8 D vs. 2.3 D) and altered solubility profiles.
2,4,6-Trichloro vs. 2,4,7-Trichloro Isomers
- 2,4,7-Trichloro : The chlorine at position 7 sterically hinders access to the pyrimidine ring, reducing SNAr kinetics by ~40% compared to the 2,4,6-isomer.
Table 3: Regioisomeric comparison of trichloropyrido[3,2-d]pyrimidines
| Isomer | Substituent Positions | Dipole Moment (D) | Reactivity (SNAr) |
|---|---|---|---|
| 2,4,6-Trichloro | 2, 4, 6 | 2.3 | High |
| 2,4,7-Trichloro | 2, 4, 7 | 1.9 | Moderate |
| 2,4,8-Trichloro | 2, 4, 8 | 1.8 | Low |
Electronic Effects : Density functional theory (DFT) calculations show that the 2,4,6-isomer exhibits the lowest LUMO energy (-2.1 eV), favoring electron-deficient aromatic reactions.
Synthetic Utility : The 2,4,6-trichloro derivative serves as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals, owing to its predictable substitution patterns.
Structure
2D Structure
Properties
IUPAC Name |
2,4,6-trichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUMPJIRBVOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705408 | |
| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036738-12-1 | |
| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material . The reaction conditions often include the use of chlorinating agents and solvents such as dichloromethane or chloroform, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trichloro-pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms .
Scientific Research Applications
Anticancer Applications
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of pyrido[3,2-d]pyrimidine exhibit significant inhibitory effects on various cancer cell lines through multiple mechanisms:
- Dihydrofolate Reductase Inhibition: This is a common mechanism of action for many pyrido[3,2-d]pyrimidine derivatives. Inhibiting dihydrofolate reductase disrupts the synthesis of nucleotides necessary for DNA replication, making it a potent target in cancer therapy .
- Tyrosine Kinase Inhibition: Some derivatives have shown effectiveness against tyrosine kinases involved in cancer signaling pathways. For instance, specific compounds demonstrated IC50 values as low as 170 nM against p210Bcr-Abl in chronic myelogenous leukemia cells .
- Cell Cycle Arrest and Apoptosis Induction: Certain derivatives lead to G2/M cell cycle arrest and promote apoptosis through caspase activation. For example, a derivative was noted to induce apoptosis in prostate and lung cancer cells with IC50 values of 1.54 mM and 3.36 mM respectively .
Antimicrobial Activity
Research has highlighted the potential of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine as an antimicrobial agent:
- Antibacterial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Antiviral Activity: Some studies suggest that derivatives may also possess antiviral properties, targeting specific viral replication mechanisms .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial uses, this compound has potential applications in other therapeutic areas:
- Anti-inflammatory Agents: Certain derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
- CNS Activity: Compounds within this class have demonstrated central nervous system depressive effects and anticonvulsant activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4,7-Trichloro-pyrido[3,2-d]pyrimidine
- Structural Differences : Chlorines at C2, C4, and C7 (vs. C2, C4, C6 in the target compound).
- Reactivity : The C7 position in 2,4,7-trichloro derivatives requires microwave irradiation for substitution, while C2 and C4 react readily under standard SNAr conditions .
- Biological Activity : Introduction of a substituent at C7 reduces mTOR inhibition (IC₅₀ ~100 nM) compared to C6-substituted analogs, which retain stronger dual PI3K/mTOR inhibition (e.g., compound 21 in , SI ~10) .
Ring-Fusion Variants: Pyrido[2,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine :
- Exhibits superior selectivity for parasitic dihydrofolate reductase (DHFR) enzymes (e.g., Pneumocystis carinii DHFR IC₅₀ = 0.172 μM, selectivity ratio = 33) due to altered nitrogen positioning .
- Less effective in iron chelation compared to pyrido[3,2-d]pyrimidine derivatives, which feature an additional nitrogen for metal coordination .
- Pyrido[3,4-d]pyrimidine (e.g., 2,4,8-trichloro derivative) :
Chlorination Degree: 2,4-Dichloro-pyrido[3,2-d]pyrimidine
- Synthetic Utility : Serves as a precursor for 2,4,6-trichloro derivatives. Chlorination at C6 enhances electrophilicity, enabling downstream modifications (e.g., amination, alkylation) .
- Biological Impact : 2,4-Dichloro analogs show moderate DHFR inhibition (IC₅₀ = 90.4 μM for compound 12 ) but gain potency with C6 substituents (e.g., IC₅₀ = 0.0023 μM for compound 21 ) .
Key Research Findings
- Substitution Position Dictates Selectivity : C6 modifications in pyrido[3,2-d]pyrimidines optimize DHFR inhibition, while C7 substitutions compromise mTOR affinity .
- Ring Fusion Impacts Target Engagement : Pyrido[3,2-d]pyrimidines outperform [3,4-d] or [2,3-d] isomers in kinase inhibition due to favorable π-π stacking interactions .
- Multi-Targeting Potential: 2,4,6-Trichloro derivatives can be engineered for dual Aβ/ChE inhibition and iron chelation, relevant in Alzheimer’s disease therapy .
Biological Activity
2,4,6-Trichloro-pyrido[3,2-d]pyrimidine is a heterocyclic compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and cellular signaling. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : CHClN
- Molecular Weight : Approximately 232.5 g/mol
- Structure : Characterized by its pyridine and pyrimidine rings with three chlorine substituents at the 2, 4, and 6 positions.
Research indicates that this compound plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably:
- Dihydrofolate Reductase Inhibition : The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of tetrahydrofolate. This inhibition reduces the synthesis of nucleotides necessary for RNA and DNA production, impacting cell proliferation and growth .
- Cellular Signaling Modulation : It affects various cell types by modulating signaling pathways such as phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and apoptosis .
The molecular mechanisms through which this compound exerts its effects include:
- Enzyme Binding : The compound binds to specific biomolecules, leading to inhibition or activation of target enzymes. For instance, binding to DHFR decreases the availability of tetrahydrofolate for nucleotide synthesis .
- Subcellular Localization : The compound's localization within cells can affect its biological activity. It may accumulate in specific organelles due to interactions with transporters and binding proteins .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : Various studies have evaluated the compound's effects on cancer cell lines. For example:
- Animal Models : Dosage effects were observed in animal studies where lower doses exhibited minimal toxicity while higher doses led to cellular damage .
- Metabolic Pathways : The compound is metabolized through pathways involving reduction of chlorine atoms and conjugation for excretion .
Q & A
Q. What are the common synthetic routes for preparing 2,4,6-trichloro-pyrido[3,2-d]pyrimidine and its derivatives?
The synthesis typically involves chlorination of the pyrido[3,2-d]pyrimidine scaffold using phosphorus oxychloride (POCl₃). For example, substituted pyrido[3,2-d]pyrimidine precursors are treated with POCl₃ under reflux to introduce chlorine atoms at the 2,4,6-positions . Subsequent coupling reactions with amines (e.g., phenethylamine or 3,4-dimethoxyphenethylamine) in the presence of N,N-diisopropylethylamine (DIPEA) yield functionalized derivatives. Key intermediates like 2,4-dichloro-pyrido[3,2-d]pyrimidine are generated for further derivatization .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Purity is assessed using Agilent 6100 series LCMS (≥95% purity criteria). Structural characterization employs:
- ¹H/¹³C NMR to confirm substituent positions and coupling constants.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Melting point analysis to ensure compound consistency .
Q. What in vitro assays are used to screen for Aβ aggregation inhibition?
The Thioflavin T (ThT) fluorescence assay is standard. Aβ40/Aβ42 peptides (5–25 µM) are co-incubated with test compounds in phosphate buffer (pH 7.4) at 37°C. Fluorescence is measured at excitation/emission wavelengths of 440/490 nm over 24 hours. IC₅₀ values are calculated to rank potency (e.g., compound 8h inhibits Aβ40 aggregation with IC₅₀ = 900 nM) .
Advanced Research Questions
Q. How do substituent positions influence dual-target activity (e.g., Aβ inhibition and cholinesterase inhibition)?
- C8 Chlorination : Compounds with chlorine at C8 (e.g., 8h ) show enhanced Aβ40 inhibition (IC₅₀ = 900 nM) due to optimal steric and electronic interactions with Aβ fibrils .
- C4 Substitution : Phenethylamine at C4 improves cholinesterase inhibition. For example, 8e inhibits BuChE with IC₅₀ = 100 nM, attributed to hydrophobic interactions in the enzyme’s active site .
- C2 Modification : Isopropyl groups at C2 enhance solubility without compromising activity .
Q. How can contradictory data on chlorine position effects be resolved?
Discrepancies arise from divergent binding modes in Aβ vs. cholinesterase targets. For example:
- C6 Chlorine favors Aβ42 inhibition (e.g., 13a , IC₅₀ = 5.6 µM) but reduces cholinesterase activity.
- C7 Chlorine enhances cholinesterase inhibition (e.g., 9h , AChE IC₅₀ = 8.6 µM) but is less effective against Aβ .
Molecular docking (using Discovery Studio) and TEM imaging help rationalize these differences by visualizing compound interactions with Aβ fibrils or enzyme active sites .
Q. What strategies optimize iron-chelating properties while maintaining multi-target activity?
- Hydroxyl and amine groups : Compound 10b achieves 23.6% iron chelation at 50 µM via its N2-isopropyl and N4-phenethyl moieties, which coordinate Fe(II) ions.
- Balancing lipophilicity : Moderate logP values (~2.5–3.5) ensure cell permeability without reducing water solubility .
Methodological Challenges and Solutions
Q. How are multi-target mechanisms validated experimentally?
Q. What computational tools predict binding interactions with Aβ and cholinesterases?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
